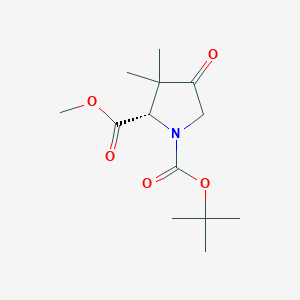
Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate” likely refers to a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “Boc” in the name suggests the presence of a tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the Boc protecting group, and the methyl ester. These functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For instance, the Boc group could be removed under acidic conditions, and the ester could undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ester and Boc groups could impact its solubility, while the pyrrolidine ring could influence its stability and reactivity .Applications De Recherche Scientifique
Advanced Catalysis
Silica-based nanoparticles functionalized with this compound have attracted significant attention due to their promising physiochemical characteristics. These nanoparticles can serve as efficient catalysts in various reactions. The surface modification step plays a crucial role in enhancing their catalytic activity. Researchers have explored their use in organic transformations, asymmetric synthesis, and green chemistry processes .
Drug Delivery Systems
The surface modification of silica nanoparticles with this compound allows for precise drug delivery. These functionalized nanoparticles can encapsulate therapeutic agents and release them at specific sites, improving drug efficacy and minimizing side effects. Their biocompatibility and tunable surface properties make them suitable candidates for targeted drug delivery .
Biomedical Applications
Silica-based materials functionalized with this compound find applications in biomedicine. They can be used as imaging agents, drug carriers, and tissue scaffolds. Their controlled release properties and biodegradability contribute to their success in diagnostics and therapeutics. Researchers explore their potential in cancer therapy, wound healing, and tissue engineering .
Environmental Remediation
Functionalized silica nanoparticles play a vital role in environmental cleanup. They can adsorb pollutants, heavy metals, and organic contaminants from water and soil. Surface modification enhances their adsorption capacity, making them effective in treating contaminated environments. Researchers investigate their use in water purification, soil remediation, and air filtration .
Wastewater Treatment
Silica-based nanomaterials functionalized with this compound can efficiently remove pollutants from wastewater. Their large surface area and tailored surface properties allow for effective adsorption of organic and inorganic species. Researchers explore their application in treating industrial effluents and municipal wastewater .
Construction Materials
Silica-based materials modified with this compound can enhance the properties of construction materials. They improve the mechanical strength, durability, and resistance to environmental factors. Researchers investigate their use as additives in cement, concrete, and coatings, contributing to sustainable and resilient infrastructure .
These applications highlight the versatility and potential impact of Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate in various scientific and practical contexts. Further research and development will continue to uncover new possibilities for this intriguing compound .
Safety and Hazards
Orientations Futures
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Additionally, the compound could serve as a useful synthetic intermediate for the preparation of other complex molecules .
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-8(15)13(4,5)9(14)10(16)18-6/h9H,7H2,1-6H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHLDAHDAOFWGW-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CC1=O)C(=O)OC(C)(C)C)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](N(CC1=O)C(=O)OC(C)(C)C)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-1-Boc-3,3-dimethyl-4-oxopyrrolidine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-bromophenyl)methylidene]-2-[4-(4-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B2639297.png)

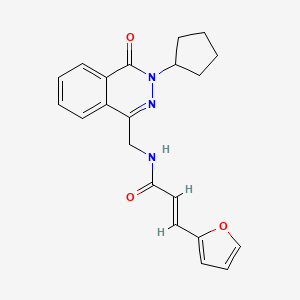
![N-(4-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2639303.png)
![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B2639305.png)

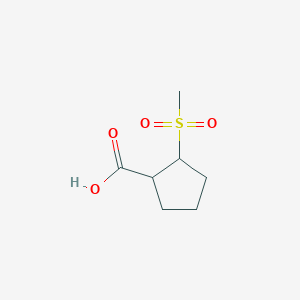
![4-({1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-methylbenzamide](/img/structure/B2639310.png)
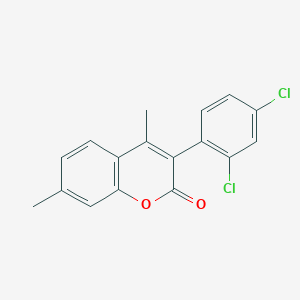
![N-(naphthalen-1-ylmethyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2639312.png)
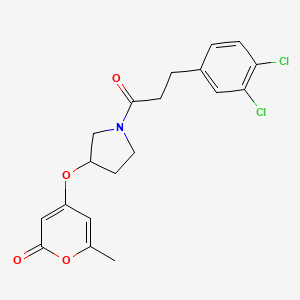
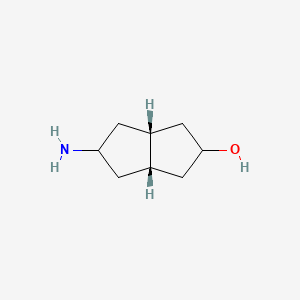
![N,N'-Bis[(3-chlorophenyl)methyl]oxamide](/img/structure/B2639317.png)